molecular formula C13H22ClN B12768876 Isopropylmethamphetamine hydrochloride CAS No. 2286-97-7

Isopropylmethamphetamine hydrochloride

Cat. No.: B12768876
CAS No.: 2286-97-7
M. Wt: 227.77 g/mol
InChI Key: JWCUBHCOVZRUAZ-UHFFFAOYSA-N
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Description

Isopropylmethamphetamine hydrochloride is a substituted amphetamine derivative characterized by an isopropyl group attached to the nitrogen atom of the methamphetamine backbone. Structurally, it differs from methamphetamine hydrochloride (N-methylamphetamine) by the substitution of the methyl group with an isopropyl moiety (-CH(CH₃)₂), resulting in a bulkier side chain. This modification may influence its pharmacokinetic properties, receptor binding affinity, and metabolic stability.

The compound’s synthesis likely follows routes similar to other amphetamines, involving reductive amination or Leuckart reactions, with purification steps critical to isolating the hydrochloride salt form. Analytical methods such as gas chromatography (GC), infrared spectroscopy (IR), and mass spectrometry (MS) are essential for its identification and differentiation from isomers or impurities .

Properties

CAS No.

2286-97-7

Molecular Formula

C13H22ClN

Molecular Weight

227.77 g/mol

IUPAC Name

N-methyl-1-phenyl-N-propan-2-ylpropan-2-amine;hydrochloride

InChI

InChI=1S/C13H21N.ClH/c1-11(2)14(4)12(3)10-13-8-6-5-7-9-13;/h5-9,11-12H,10H2,1-4H3;1H

InChI Key

JWCUBHCOVZRUAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C(C)CC1=CC=CC=C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropylmethamphetamine hydrochloride typically involves the alkylation of methamphetamine with isopropyl halides. One common method is the reaction of methamphetamine with isopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Isopropylmethamphetamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound back to its primary amine form.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated reagents like isopropyl bromide or chloride are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.

    Medicine: Explored for its stimulant properties and potential therapeutic applications in treating conditions like ADHD and narcolepsy.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of isopropylmethamphetamine hydrochloride involves the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It acts as a reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness, energy, and euphoria.

Comparison with Similar Compounds

Table 1: Key Properties of Isopropylmethamphetamine Hydrochloride and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes
This compound C₁₀H₁₅N·HCl (inferred) ~185.7 (calculated) N-isopropyl substitution; phenethylamine core Likely central stimulant; limited clinical data
Methamphetamine Hydrochloride C₁₀H₁₅N·HCl 185.7 N-methyl substitution Potent dopamine/norepinephrine reuptake inhibitor; high abuse potential
N-Isopropylbenzylamine C₁₀H₁₅N 149.2 Structural isomer of methamphetamine Lacks psychoactivity; used as a cutting agent in illicit methamphetamine
4-Iodoamphetamine Hydrochloride C₉H₁₂IN·HCl 297.6 Iodine substitution at para position Serotonergic effects; research tool for 5-HT receptor studies
Diisopropylamine Hydrochloride C₆H₁₅N·HCl 137.6 Secondary amine with dual isopropyl groups Industrial solvent; no known CNS activity

Pharmacological and Metabolic Differences

  • Receptor Affinity: Methamphetamine’s N-methyl group optimizes its interaction with dopamine transporters (DAT), enhancing reuptake inhibition and euphoric effects.
  • Metabolism : Substituted amphetamines are primarily metabolized via cytochrome P-450 enzymes. For example, procarbazine (N-isopropyl-substituted hydrazine) undergoes oxidation to azo and azoxy metabolites via CYP450, suggesting similar pathways for isopropylmethamphetamine .
  • Detection : Isopropylmethamphetamine can be distinguished from methamphetamine using GC-MS or IR spectroscopy. For instance, N-isopropylbenzylamine (a structural isomer) shows distinct retention times and spectral peaks compared to methamphetamine .

Analytical Challenges and Impurity Profiling

  • Isomer Differentiation : Co-elution of isomers in GC can complicate identification. Advanced techniques like chiral chromatography or tandem MS are required to resolve compounds like N-isopropylbenzylamine and methamphetamine .
  • Impurities : Synthetic by-products (e.g., unreacted precursors, stereoisomers) are common in clandestine preparations. Methamphetamine impurity profiling often identifies compounds like ephedrine or pseudoephedrine derivatives, whereas isopropylmethamphetamine synthesis may yield diisopropylamine or other tertiary amines .

Toxicity and Regulatory Status

  • Methamphetamine: Chronic use induces neurotoxicity, cardiovascular stress, and psychiatric symptoms (e.g., paranoia, hallucinations) .

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